![molecular formula C13H19NO3 B14622487 2-[(Propan-2-yl)oxy]phenyl propylcarbamate CAS No. 60309-52-6](/img/structure/B14622487.png)
2-[(Propan-2-yl)oxy]phenyl propylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Propan-2-yl)oxy]phenyl propylcarbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a propyl group and an isopropyl ether group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl propylcarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with propyl isocyanate. The reaction is carried out under controlled conditions, usually in the presence of a catalyst such as a tertiary amine. The reaction proceeds through the formation of a carbamate linkage between the phenol and the isocyanate.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Amines or other reduced carbamate derivatives.
Substitution: Various substituted phenyl derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-[(Propan-2-yl)oxy]phenyl propylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of pesticides, herbicides, and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-[(Propan-2-yl)oxy]phenyl propylcarbamate involves its interaction with specific molecular targets. In biological systems, it may act as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmission or metabolic pathways. The compound’s effects are mediated through the formation of stable carbamate-enzyme complexes, which inhibit the normal function of the enzyme.
Comparación Con Compuestos Similares
Similar Compounds
2-[(Propan-2-yl)oxy]phenyl methylcarbamate: Similar structure but with a methyl group instead of a propyl group.
2-[(Propan-2-yl)oxy]phenyl ethylcarbamate: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl propylcarbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
Propiedades
Número CAS |
60309-52-6 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
(2-propan-2-yloxyphenyl) N-propylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-4-9-14-13(15)17-12-8-6-5-7-11(12)16-10(2)3/h5-8,10H,4,9H2,1-3H3,(H,14,15) |
Clave InChI |
PNGNFUHNCVOEKO-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)OC1=CC=CC=C1OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
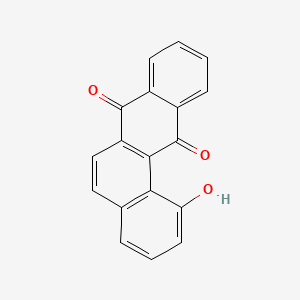

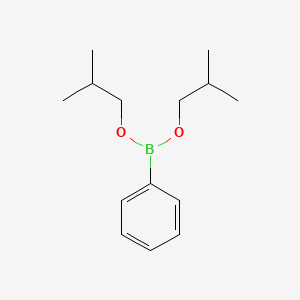
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
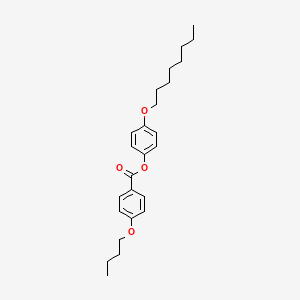
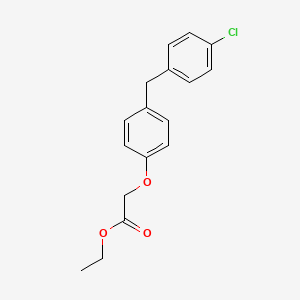


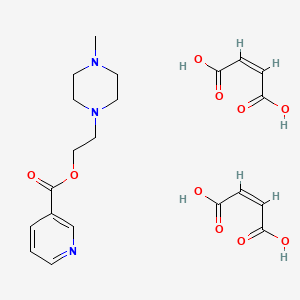
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
![3,3'-[(E)-Diazenediyl]bis(3-methylbutanoic acid)](/img/structure/B14622469.png)
![5,6-Bis[4-(methanesulfinyl)phenyl]-N,N-dimethyl-1,2,4-triazin-3-amine](/img/structure/B14622475.png)
